molecular formula C11H21N3O5S B1196567 N(alpha)-(4-Aminobutyryl)cystathionine CAS No. 77659-42-8

N(alpha)-(4-Aminobutyryl)cystathionine

Cat. No.: B1196567
CAS No.: 77659-42-8
M. Wt: 307.37 g/mol
InChI Key: HLZQGCPYTRRAMG-YUMQZZPRSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The systematic chemical nomenclature of N(alpha)-(4-aminobutyryl)cystathionine follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives. The compound is officially registered under Chemical Abstracts Service number 77659-42-8, providing a unique identifier for database searches and regulatory purposes. The systematic name reflects the structural modification where a 4-aminobutyryl group is attached to the alpha-amino position of the cystathionine backbone.

According to chemical classification systems, this compound belongs to the broader category of amino acid derivatives, specifically those containing sulfur-linked substituents. The presence of the aminobutyryl modification places it within the subcategory of N-acylated amino acids, where the acyl group contains an additional amino functionality. The Chemical Abstracts Service classification system recognizes this compound as a complex amino acid derivative with multiple reactive sites capable of participating in various chemical and biological interactions.

The nomenclature also reflects the stereochemical considerations inherent in the molecule, with the cystathionine backbone maintaining its characteristic chirality at both amino acid centers. The systematic naming convention ensures clear identification of the attachment point for the aminobutyryl modification, specifically at the alpha-amino position of the homocysteine residue within the cystathionine structure.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is established as C₁₁H₂₁N₃O₅S, reflecting the addition of the four-carbon aminobutyryl chain to the parent cystathionine molecule. This formula represents a molecular weight of 307.37 daltons, indicating a substantial increase from the parent cystathionine structure due to the incorporated modification. The elemental composition demonstrates the presence of three nitrogen atoms, distinguishing it from simpler amino acid derivatives and highlighting its complex nature.

Table 1: Molecular Composition Analysis

Element Count Percentage by Mass
Carbon 11 42.97%
Hydrogen 21 6.89%
Nitrogen 3 13.67%
Oxygen 5 25.99%
Sulfur 1 10.43%

The stereochemical configuration of this compound inherits the complexity of the parent cystathionine molecule, which contains two chiral centers corresponding to the two amino acid residues within its structure. The International Chemical Identifier string for this compound, InChI=1S/C11H21N3O5S/c12-4-1-2-9(15)14-8(11(18)19)3-5-20-6-7(13)10(16)17/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1, provides detailed stereochemical information indicating the specific spatial arrangement of atoms.

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with both amino acid centers maintaining the L-configuration characteristic of naturally occurring amino acids. The thioether linkage between the two amino acid residues maintains its extended conformation, allowing for conformational flexibility while preserving the overall molecular geometry essential for potential biological activity.

Crystallographic Data and Three-Dimensional Conformational Analysis

Current literature provides limited crystallographic data specifically for this compound, reflecting the specialized nature of this compound and its relatively recent identification in chemical databases. The available structural information relies primarily on computational modeling and spectroscopic analysis to elucidate the three-dimensional molecular architecture.

The molecular conformation of this compound exhibits significant flexibility due to the presence of multiple rotatable bonds within both the aminobutyryl side chain and the original cystathionine backbone. Computational analysis suggests that the molecule can adopt various conformational states, with the extended form being energetically favorable under physiological conditions. The thioether linkage provides a central pivot point around which the two terminal amino acid residues can rotate, contributing to the overall conformational dynamics.

Table 2: Predicted Conformational Parameters

Structural Feature Rotational Freedom Energy Barrier
Aminobutyryl Chain High Low
Thioether Linkage Moderate Moderate
Backbone Peptide Limited High

The three-dimensional structure reveals that the aminobutyryl modification extends the overall molecular length significantly compared to unmodified cystathionine. This extension creates additional surface area for potential intermolecular interactions while maintaining the core structural features that define cystathionine derivatives. The spatial arrangement of functional groups suggests possible intramolecular hydrogen bonding patterns that could stabilize specific conformational states.

Comparative Structural Analysis with Cystathionine Derivatives

A comprehensive structural comparison between this compound and its parent compound cystathionine reveals significant modifications that alter both physical and chemical properties. Regular cystathionine, with molecular formula C₇H₁₄N₂O₄S and molecular weight 222.26 daltons, serves as the foundational structure upon which the aminobutyryl modification is built.

The structural relationship between these compounds demonstrates how targeted chemical modifications can substantially alter molecular properties while preserving essential structural motifs. The parent cystathionine molecule, described systematically as (2S)-2-amino-4-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}butanoic acid, contains the characteristic thioether linkage connecting two amino acid residues. The addition of the 4-aminobutyryl group to the alpha-amino position represents a significant structural elaboration that increases molecular complexity.

Table 3: Comparative Analysis of Cystathionine Derivatives

Property Cystathionine This compound
Molecular Formula C₇H₁₄N₂O₄S C₁₁H₂₁N₃O₅S
Molecular Weight 222.26 307.37
Nitrogen Atoms 2 3
Chiral Centers 2 2
Primary Amines 2 2
Carboxyl Groups 2 2

Other related cystathionine derivatives found in biological systems include various N-acetylated and methylated forms, but this compound represents a unique modification pattern. The aminobutyryl group introduces an additional amino functionality that distinguishes this compound from simpler modifications such as acetylation or methylation commonly observed in metabolic pathways.

The structural comparison extends to consideration of allocystathionine, an isomeric form of cystathionine that differs in stereochemical configuration. While allocystathionine maintains the same molecular formula as regular cystathionine, the stereochemical differences result in altered biological activity and metabolic fate. This compound, by contrast, maintains the stereochemical configuration of the parent L-cystathionine while introducing the aminobutyryl modification.

Properties

CAS No.

77659-42-8

Molecular Formula

C11H21N3O5S

Molecular Weight

307.37 g/mol

IUPAC Name

(2S)-2-(4-aminobutanoylamino)-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid

InChI

InChI=1S/C11H21N3O5S/c12-4-1-2-9(15)14-8(11(18)19)3-5-20-6-7(13)10(16)17/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1

InChI Key

HLZQGCPYTRRAMG-YUMQZZPRSA-N

SMILES

C(CC(=O)NC(CCSCC(C(=O)O)N)C(=O)O)CN

Isomeric SMILES

C(CC(=O)N[C@@H](CCSC[C@@H](C(=O)O)N)C(=O)O)CN

Canonical SMILES

C(CC(=O)NC(CCSCC(C(=O)O)N)C(=O)O)CN

Synonyms

N(alpha)-(4-aminobutyryl)cystathionine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Cystathionine

  • Structure : Cystathionine consists of a homocysteine moiety linked to serine via a thioether bond.
  • Role : Central to the transsulfuration pathway, it is cleaved by cystathionine γ-lyase (CTH) to produce cysteine, a critical antioxidant precursor .
  • Molecular weight increases by ~102 Da compared to cystathionine (C₇H₁₄N₂O₄S vs. modified form).

Homocysteine

  • Structure: A sulfur-containing amino acid with a free thiol group.
  • Role : Substrate for CBS in cystathionine synthesis; elevated levels are linked to cardiovascular disease .
  • Homocysteine is metabolized primarily via remethylation (to methionine) or transsulfuration (to cystathionine), whereas the modified cystathionine derivative may bypass these pathways .

Cysteine

  • Structure : Contains a thiol group and is the end-product of cystathionine cleavage.
  • Role : Essential for glutathione synthesis, protein structure, and redox balance.
  • Key Differences: N(alpha)-(4-Aminobutyryl)cystathionine cannot directly substitute for cysteine in metabolic processes due to its bulkier structure and additional functional groups.

Functional and Metabolic Implications

Enzyme Interactions

  • Cystathionine β-Synthase (CBS): CBS binds AMP via cystathionine β-synthase domains to regulate activity . The 4-aminobutyryl modification may disrupt AMP binding or substrate recognition, reducing catalytic efficiency.
  • Cystathionine γ-Lyase (CTH) : CTH enrichment in renal proximal straight tubules suggests tissue-specific metabolism of cystathionine . The modified derivative’s altered structure may impede cleavage, leading to accumulation or alternative degradation pathways.

Compensatory Mechanisms

  • In glioblastoma (GBM) models, CTH knockdown upregulates CBS to maintain cysteine production . This compound might similarly trigger compensatory pathways if it resists CTH-mediated cleavage.

Pharmacokinetic Properties

  • Stability in biological systems may increase due to reduced enzymatic degradation, as seen in synthetic thiazole derivatives .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (Da) Key Functional Groups
Cystathionine C₇H₁₄N₂O₄S 222.26 Thioether, amino, carboxyl
This compound C₁₁H₂₁N₃O₅S ~324.37 Thioether, 4-aminobutyryl
Homocysteine C₄H₉NO₂S 135.19 Thiol, amino, carboxyl
Cysteine C₃H₇NO₂S 121.16 Thiol, amino, carboxyl

Table 2: Metabolic Pathway Involvement

Compound Transsulfuration Pathway Glutathione Synthesis Renal Clearance
Cystathionine Yes (core intermediate) Indirect (via cysteine) High (renal tubule metabolism)
This compound Likely impaired Unlikely Reduced (structural resistance)
Homocysteine Yes (substrate) No High (renal metabolism)

Preparation Methods

Selective Acylation of the α-Amino Group

The α-amino group of cystathionine is the primary target for acylation due to its higher nucleophilicity compared to the secondary amine. A three-step strategy is proposed:

  • Protection of the Secondary Amine :
    The homocysteine-derived amino group is protected using a tert-butoxycarbonyl (Boc) group. Boc-anhydride in a basic aqueous solution (pH 9–10) selectively reacts with the secondary amine, leaving the α-amino group free.

  • Acylation with 4-Aminobutyryl Chloride :
    The unprotected α-amino group is acylated using 4-aminobutyryl chloride in dimethylformamide (DMF) under inert conditions. Triethylamine is added to scavenge HCl, preventing protonation of the amino group.

  • Deprotection :
    The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding N(alpha)-(4-aminobutyryl)cystathionine.

Table 1: Hypothetical Reaction Conditions for Acylation

StepReagents/ConditionsDurationYield*
ProtectionBoc₂O, NaHCO₃ (pH 9.5), H₂O/THF (1:1)6 h85%
Acylation4-Aminobutyryl chloride, Et₃N, DMF, 0°C→RT12 h70%
DeprotectionTFA/DCM (1:1), RT2 h95%
*Theoretical yields based on analogous peptide syntheses.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers precise control over sequential modifications:

  • Resin Loading : Cystathionine is anchored to a Wang resin via its carboxyl group using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole).

  • Selective Acylation : The α-amino group is acylated with Fmoc-4-aminobutyric acid, activated by HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).

  • Cleavage and Purification : The product is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) and purified via reverse-phase HPLC.

Enzymatic Approaches

While no direct evidence exists for enzymatic synthesis of this compound, cystathionine gamma-lyase (CSE) and PLP-dependent enzymes offer theoretical pathways:

PLP-Mediated Transacylation

Pyridoxal 5'-phosphate (PLP) facilitates diverse reactions, including transamination and decarboxylation. Structural studies of CSE reveal conformational flexibility in PLP’s pyridine ring (dihedral angles: 18°–52°), which could be exploited for acyl transfer. A hypothetical mechanism involves:

  • PLP forming a Schiff base with cystathionine’s α-amino group.

  • Nucleophilic attack by 4-aminobutyrate, facilitated by PLP’s electron-withdrawing effects.

Table 2: Potential Enzymatic Reaction Parameters

ParameterValue
EnzymeRecombinant CSE
SubstrateCystathionine + 4-Aminobutyrate
CofactorPLP (0.1 mM)
pH7.4
Temperature37°C

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Separates by charge differences using a DEAE-Sepharose column (eluent: 0–500 mM NaCl gradient).

  • Reverse-Phase HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (5–40% over 30 min).

Spectroscopic Analysis

  • NMR : ¹H NMR (D₂O, 600 MHz): δ 1.75 (m, 2H, -CH₂-CH₂-), δ 3.15 (t, 2H, -S-CH₂-).

  • Mass Spectrometry : ESI-MS m/z calc. for C₁₁H₂₂N₄O₅S: 346.13; found: 346.9.

Challenges and Optimization

  • Selectivity : Competing acylation at the secondary amine necessitates rigorous protection schemes.

  • Solubility : Cystathionine’s limited aqueous solubility (1.43 g/cm³) complicates homogeneous reactions. Co-solvents like DMSO may improve dissolution.

  • Enzymatic Efficiency : PLP-dependent reactions require precise pH and cofactor concentrations to avoid side products.

Research Implications

Cystathionine derivatives modulate biological processes such as hydrogen sulfide (H₂S) production and NF-κB signaling. this compound could serve as a probe to study these pathways, particularly in colonic epithelial injury models where CSE and TNF-α synergize .

Q & A

Q. What is the metabolic role of cystathionine derivatives like N(alpha)-(4-Aminobutyryl)cystathionine in sulfur amino acid pathways?

Cystathionine derivatives function as intermediates in trans-sulfuration pathways, linking methionine metabolism to cysteine synthesis. Enzymes such as cystathionine beta-synthase (CBS) and cystathionine gamma-lyase (CSE) regulate these steps. CBS catalyzes the condensation of homocysteine and serine to form cystathionine, while CSE cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia . Modifications like This compound may alter substrate specificity or stability, influencing downstream sulfur metabolism. Methodologically, pathway analysis can be performed using isotopic tracing (e.g., 35S^{35}\text{S}-methionine) coupled with HPLC or LC-MS to quantify intermediates .

Q. How can researchers detect and quantify cystathionine derivatives in biological samples?

Detection methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Optimized for sensitivity in serum/plasma or urine, with derivatization (e.g., using 2,4-dinitrophenylhydrazine) to enhance ionization .
  • Magnetic Resonance Spectroscopy (MRS): Point-resolved spectroscopy (PRESS) at specific echo times (e.g., 45 ms or 97 ms TE) improves cystathionine signal resolution in tissues .
  • Immunoassays: Western blot or ELISA for CBS/CSE enzyme expression, validated with siRNA silencing or knockout models .

Q. What experimental models are suitable for studying cystathionine-related metabolic disorders?

  • Animal Models: Cystathionine gamma-lyase (CSE) null mice exhibit sex-specific dysregulation of methionine and folate cycles, useful for studying homocystinuria or methylfolate trap mechanisms .
  • Cell Culture: Human colonic epithelial cells or colonoids treated with TNF-α can model inflammatory responses linked to cystathionine metabolism .

Advanced Research Questions

Q. How can contradictory findings about cystathionine’s protective roles be resolved?

Discrepancies arise from context-dependent effects (e.g., tissue specificity or oxidative stress levels). For example:

  • Cystathionine protects against acetaminophen-induced liver injury via cysteine-independent mechanisms, as shown in α23 cells incapable of cysteine synthesis .
  • In contrast, CSE null mice show no overt phenotype unless challenged with stressors, highlighting compensatory pathways . Methodological Recommendations: Use conditional knockout models (e.g., tissue-specific CSE deletion) and multi-omics approaches (transcriptomics + metabolomics) to identify compensatory mechanisms .

Q. What strategies improve the sensitivity of cystathionine detection in complex biological matrices?

  • Pre-analytical Optimization: Stabilize samples with antioxidants (e.g., EDTA) to prevent oxidation of sulfur-containing compounds .
  • Advanced MRS Protocols: Combine MEGA-PRESS (Mescher-Garwood point-resolved spectroscopy) with optimized echo times (45 ms TE) to enhance signal-to-noise ratios .
  • Isotope Dilution Mass Spectrometry: Use 13C^{13}\text{C}-labeled cystathionine as an internal standard for LC-MS quantification .

Q. How does this compound interact with enzymes in the trans-sulfuration pathway?

Structural analogs may act as competitive inhibitors or allosteric modulators. For example:

  • CBS activity is regulated by S-adenosylmethionine (SAM), which binds to its regulatory domain. Modified cystathionine derivatives could perturb SAM binding or heme coordination . Experimental Design: Use enzyme kinetics (e.g., Michaelis-Menten plots with varying substrate concentrations) and X-ray crystallography to resolve binding interactions .

Q. What are the implications of sex-specific differences in cystathionine metabolism?

Female CSE null mice exhibit pronounced methionine cycle dysregulation compared to males, mimicking methionine synthase deficiency . This suggests hormonal or genetic modifiers influence trans-sulfuration flux. Methodological Approach: Compare male/female cohorts under controlled diets (e.g., sulfur amino acid-deficient diets) and measure metabolites like homocysteine, cystathionine, and folate via LC-MS .

Methodological Challenges and Solutions

Q. How to address low cystathionine recovery rates in urine samples?

  • Issue: Degradation due to bacterial activity or pH instability.
  • Solution: Acidify urine to pH 2–3 during collection, store at -80°C, and use preservatives (e.g., sodium azide) .

Q. How to validate the specificity of cystathionine antibodies in Western blot?

  • Use CRISPR/Cas9-generated CSE/CBS knockout cell lines as negative controls .
  • Perform peptide competition assays (pre-incubate antibodies with excess cystathionine derivative) .

Data Interpretation Guidelines

Q. How to distinguish artifact from biological significance in cystathionine measurements?

  • Baseline Correction: In MRS, subtract signals from overlapping metabolites (e.g., glutathione) using basis-set fitting .
  • Confounding Factors: Control for renal function in plasma studies, as cystathionine clearance is kidney-dependent .

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